C-(3-TERT-BUTYL-ISOXAZOL-5-YL)-METHYLAMINE
Overview
Description
C-(3-TERT-BUTYL-ISOXAZOL-5-YL)-METHYLAMINE is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The tert-butyl group attached to the isoxazole ring provides steric hindrance, which can influence the compound’s reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C-(3-TERT-BUTYL-ISOXAZOL-5-YL)-METHYLAMINE typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products:
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced derivatives, potentially leading to the formation of alcohols or amines.
Substitution: Substituted isoxazole derivatives with different functional groups.
Scientific Research Applications
C-(3-TERT-BUTYL-ISOXAZOL-5-YL)-METHYLAMINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of C-(3-TERT-BUTYL-ISOXAZOL-5-YL)-METHYLAMINE involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The methanamine group can act as a nucleophile, participating in various biochemical reactions.
Comparison with Similar Compounds
(3-Methylisoxazol-5-YL)methanamine: Similar structure but with a methyl group instead of a tert-butyl group.
(3-Phenylisoxazol-5-YL)methanamine: Contains a phenyl group instead of a tert-butyl group.
(3-Isopropylisoxazol-5-YL)methanamine: Contains an isopropyl group instead of a tert-butyl group.
Uniqueness: C-(3-TERT-BUTYL-ISOXAZOL-5-YL)-METHYLAMINE is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and interactions. This makes it distinct from other similar compounds and can lead to different biological and chemical properties.
Properties
IUPAC Name |
(3-tert-butyl-1,2-oxazol-5-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-8(2,3)7-4-6(5-9)11-10-7/h4H,5,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDSUZZDSIKIBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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